molecular formula C15H9N B14215212 Benzene, 1-isocyano-4-(phenylethynyl)- CAS No. 825615-31-4

Benzene, 1-isocyano-4-(phenylethynyl)-

Cat. No.: B14215212
CAS No.: 825615-31-4
M. Wt: 203.24 g/mol
InChI Key: OQFASKHFATVRKY-UHFFFAOYSA-N
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Description

Benzene, 1-isocyano-4-(phenylethynyl)- is an organic compound with the molecular formula C15H9N It is characterized by the presence of an isocyano group (-NC) and a phenylethynyl group (-C≡C-Ph) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-(phenylethynyl)- typically involves the reaction of 4-bromo-1-isocyanobenzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods: While specific industrial production methods for Benzene, 1-isocyano-4-(phenylethynyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis using continuous flow reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: TBHP, silver acetate, acetonitrile, blue LED irradiation.

    Reduction: LiAlH4, NaBH4, ethanol or THF as solvents.

    Substitution: Various nucleophiles, solvents like DMF or THF, and catalysts depending on the specific reaction.

Major Products Formed:

Scientific Research Applications

Benzene, 1-isocyano-4-(phenylethynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-isocyano-4-(phenylethynyl)- involves its ability to participate in radical cascade reactions. The isocyano group acts as a radical acceptor, facilitating the formation of complex cyclic structures. The phenylethynyl group contributes to the stabilization of the radical intermediates, allowing for efficient cyclization and formation of the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of C-C and C-N bonds through radical intermediates.

Comparison with Similar Compounds

Uniqueness: Benzene, 1-isocyano-4-(phenylethynyl)- is unique due to the presence of both the isocyano and phenylethynyl groups, which provide distinct reactivity and stability. This combination allows for the formation of complex polycyclic structures through radical cascade reactions, making it valuable in the synthesis of advanced materials and bioactive compounds .

Properties

CAS No.

825615-31-4

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

1-isocyano-4-(2-phenylethynyl)benzene

InChI

InChI=1S/C15H9N/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H

InChI Key

OQFASKHFATVRKY-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C#CC2=CC=CC=C2

Origin of Product

United States

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